molecular formula C20H17FN2O3 B2574869 1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946245-60-9

1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2574869
CAS No.: 946245-60-9
M. Wt: 352.365
InChI Key: NPHXUGYEFVCQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring, a fluorophenyl group, and a methoxyphenyl group, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • 1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
  • 1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has the following molecular formula: C20H17FN2O3C_{20}H_{17}FN_{2}O_{3}. Its structure includes a dihydropyridine core with substitutions that enhance its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly as an inhibitor of various kinases, which are critical in cancer progression and other diseases.

1. Antitumor Activity

In a study examining the compound's effects on cancer cells, it was found to inhibit the growth of gastric carcinoma cells. Specifically, an analogue demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model after oral administration. This suggests that the compound may function as a potent antitumor agent due to its ability to interfere with cellular signaling pathways involved in tumor growth .

2. Kinase Inhibition

The compound has been identified as a selective inhibitor of Met kinase. Substitution at specific positions on the pyridine ring has been shown to enhance both enzyme potency and aqueous solubility, making it a promising candidate for further development in targeted cancer therapies .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Kinase Activity : By selectively inhibiting Met kinase, the compound disrupts signaling pathways essential for cell proliferation and survival.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound:

Case Study 1: Gastric Carcinoma Model

In vivo studies on GTL-16 xenografts showed that treatment with the compound led to significant tumor reduction compared to control groups. The study highlighted its potential for clinical application in treating gastric cancer .

Case Study 2: In Vitro Cytotoxicity

In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent cytotoxic effects, supporting its role as an anticancer agent .

Data Tables

The following table summarizes key findings related to the biological activity of the compound:

Activity Model/System Outcome Reference
AntitumorGTL-16 xenograftComplete tumor stasis
Kinase inhibitionEnzymatic assaysPotent and selective inhibition
CytotoxicityVarious cancer cellsSignificant reduction in cell viability

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-26-17-5-2-4-16(12-17)22-19(24)18-6-3-11-23(20(18)25)13-14-7-9-15(21)10-8-14/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHXUGYEFVCQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.